2-Chloro-4,5-dimethylpyridine

Physicochemical profiling Nucleophilic aromatic substitution Salt formation

2-Chloro-4,5-dimethylpyridine (CAS 343268-69-9) is a trisubstituted chloropyridine derivative bearing methyl groups at the 4- and 5-positions and a chlorine atom at the 2-position of the pyridine ring. With a molecular formula C₇H₈ClN and a molecular weight of 141.60 g/mol, it belongs to the chlorodimethylpyridine (chlorolutidine) isomer family.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 343268-69-9
Cat. No. B134757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,5-dimethylpyridine
CAS343268-69-9
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C)Cl
InChIInChI=1S/C7H8ClN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3
InChIKeyUIUDRIPPDPPWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,5-dimethylpyridine (CAS 343268-69-9): Procurement-Relevant Baseline for a Trisubstituted Pyridine Building Block


2-Chloro-4,5-dimethylpyridine (CAS 343268-69-9) is a trisubstituted chloropyridine derivative bearing methyl groups at the 4- and 5-positions and a chlorine atom at the 2-position of the pyridine ring [1]. With a molecular formula C₇H₈ClN and a molecular weight of 141.60 g/mol, it belongs to the chlorodimethylpyridine (chlorolutidine) isomer family . The compound is primarily employed as a synthetic intermediate in pharmaceutical research, most notably in the preparation of melanin-concentrating hormone (MCH) receptor antagonists . Its predicted physicochemical profile includes an XLogP3 of 2.5, a topological polar surface area of 12.9 Ų, a predicted pKa of 1.34, a predicted boiling point of 229.0 °C, and a predicted density of 1.114 g/cm³ [1]. The 4,5-dimethyl substitution pattern distinguishes it positionally from other chlorodimethylpyridine regioisomers and confers a distinct combination of electronic and steric properties that directly influence its reactivity in nucleophilic aromatic substitution and cross-coupling chemistries.

Why Generic Substitution Among Chlorodimethylpyridine Isomers Fails: The Case of 2-Chloro-4,5-dimethylpyridine (CAS 343268-69-9)


Generic interchange of chlorodimethylpyridine positional isomers in a synthetic sequence or medicinal chemistry program carries material risk of divergent reaction outcomes and off-target biological profiles. Although all C₇H₈ClN isomers share the same elemental composition and molecular weight of 141.60 g/mol, the position of the two methyl groups relative to the chlorine atom at the pyridine 2-position fundamentally alters the electron density distribution on the ring, as reflected by predicted pKa values that range from 1.34 (4,5-dimethyl) to 1.91 (4,6-dimethyl) [1]. These electronic differences modulate the electrophilicity of the 2-chloro carbon toward nucleophilic displacement . Furthermore, the boiling point spread of nearly 30 °C across isomers (from 200.8 °C for 3,6-dimethyl to 229.0 °C for 4,5-dimethyl) has direct consequences for purification strategy and product isolation . Critically, 2-chloro-4,5-dimethylpyridine is the specific isomer cited in granted and pending patents covering MCH receptor antagonists (US20080090863A1), OGA inhibitor compounds (WO2021110656, WO2019243530), organic electroluminescent materials (US2021399237, KR20200030002), and herbicidal compositions (WO2020147705)—a multi-domain patent footprint not replicated by any other single chlorodimethylpyridine isomer . Substituting an alternative regioisomer in these contexts would constitute a different chemical entity with unvalidated synthetic behaviour and unrecognised intellectual property standing.

Quantitative Differentiation Evidence for 2-Chloro-4,5-dimethylpyridine (CAS 343268-69-9) Versus Closest Chlorodimethylpyridine Isomers


Predicted pKa: 2-Chloro-4,5-dimethylpyridine Exhibits the Lowest Basicity Among All Chlorodimethylpyridine Isomers

The predicted aqueous pKa of the pyridine nitrogen for 2-chloro-4,5-dimethylpyridine is 1.34 ± 0.10, which is the lowest among all commercially available chlorodimethylpyridine positional isomers . By comparison, 2-chloro-3,6-dimethylpyridine has a predicted pKa of 1.71 ± 0.10 , 2-chloro-4,6-dimethylpyridine has a predicted pKa of 1.91 ± 0.10 [1], and 2-chloro-3,5-dimethylpyridine has a reported storage condition requirement of 2–8 °C suggestive of distinct stability behaviour . The 0.57 log unit difference between the 4,5-isomer and the 4,6-isomer corresponds to a roughly 3.7-fold difference in protonation equilibrium at physiological or near-physiological pH, which directly impacts salt formation, aqueous solubility of protonated species, and the electronic activation of the 2-chloro substituent toward nucleophilic aromatic substitution (SNAr). The particularly low pKa of the 4,5-isomer is attributable to the electron-donating methyl groups at the 4- and 5-positions being unable to compensate for the electron-withdrawing effect of the chlorine at the 2-position as effectively as methyl substitution at the 6-position (adjacent to the ring nitrogen), which provides a stronger resonance-based basicity enhancement [2].

Physicochemical profiling Nucleophilic aromatic substitution Salt formation

Boiling Point: 2-Chloro-4,5-dimethylpyridine Has the Highest Predicted Boiling Point Among Chlorodimethylpyridine Isomers, Enabling Distinct Purification Routes

The predicted boiling point of 2-chloro-4,5-dimethylpyridine at atmospheric pressure (760 mmHg) is 229.0 °C, which is the highest among the five chlorodimethylpyridine positional isomers for which data are available . The 2-chloro-3,4-dimethyl isomer boils at 226.5 °C , the 2-chloro-3,5-dimethyl isomer at 216.3 °C , the 2-chloro-4,6-dimethyl isomer at 208.1 °C [1], and the 2-chloro-3,6-dimethyl isomer at 200.8 °C . This represents a total boiling point span of 28.2 °C across the isomer series. The elevated boiling point of the 4,5-isomer reflects its higher molecular symmetry and more favourable crystal packing or liquid-phase intermolecular interactions compared to isomers with asymmetric or ortho-methyl substitution patterns. In a process chemistry context, this boiling point difference has practical consequences: the 4,5-isomer is the least volatile member of its isomer class, which affects solvent exchange, vacuum distillation cut points, and the risk of product loss during concentration steps. Conversely, its higher boiling point makes it the most amenable isomer to purification by distillation away from lower-boiling reaction by-products or residual solvents.

Purification Distillation Process chemistry

Patent-Granted Application Specificity: 2-Chloro-4,5-dimethylpyridine Is Explicitly Validated as an Intermediate for MCH Receptor Antagonists, Unlike Other Chlorodimethylpyridine Isomers

2-Chloro-4,5-dimethylpyridine is uniquely and explicitly cited as a trisubstituted pyridine building block in the preparation of melanin-concentrating hormone (MCH) receptor antagonists, as documented by multiple authoritative sources including Toronto Research Chemicals (TRC) product documentation and the US patent US20080090863A1 assigned to Taisho Pharmaceutical Co., Ltd. [1]. The patent describes substituted pyridine compounds of Formula (I) that act as MCH receptor antagonists for the prophylaxis or treatment of obesity, anxiety, depression, eating disorders, epilepsy, schizophrenia, diabetes, and related conditions [1]. Bioactivity data from BindingDB and ChEMBL for compounds derived from this scaffold show MCHR1 antagonist IC₅₀ values ranging from 5.30 nM to 11 nM in CHO cell-based assays, and MCHR2 antagonist IC₅₀ of 1 nM [2][3]. In contrast, the 2-chloro-3,5-dimethylpyridine isomer is documented primarily as an intermediate for insecticides, herbicides, and general pharmaceutical building block applications with no specific MCH receptor patent linkage . The 2-chloro-4,6-dimethylpyridine isomer is marketed as a general intermediate for agrochemical, pharmaceutical, and dyestuff synthesis, also without MCH-targeted patent specificity . This application-specific patent pedigree gives 2-chloro-4,5-dimethylpyridine a procurement advantage for any medicinal chemistry programme targeting MCH receptors.

MCH receptor antagonists Medicinal chemistry Obesity therapeutics

Multi-Domain Patent Footprint: 2-Chloro-4,5-dimethylpyridine Is the Only Chlorodimethylpyridine Isomer Cited Across Four Distinct Industrial Application Areas

An analysis of patent citations linked to 2-chloro-4,5-dimethylpyridine on the BOC Sciences Building Block product page reveals that this specific isomer appears in at least six distinct patent families spanning four industrial domains: (i) MCH receptor antagonists for metabolic and CNS disorders (US20080090863A1); (ii) O-GlcNAcase (OGA) inhibitor compounds for tauopathies and neurodegenerative diseases (WO2021110656-A1, WO2019243530-A1, AU2019289971-A1, CA3103758-A1, CN112292381-A); (iii) organic electroluminescent materials and devices for OLED applications (US2021399237-A1, KR20200030002-A, US2020083459-A1); and (iv) herbicidal compositions (WO2020147705-A1) . In contrast, the 2-chloro-3,5-dimethylpyridine isomer is documented primarily for insecticides, herbicides, and as a general pharmaceutical intermediate , the 2-chloro-4,6-dimethylpyridine isomer is positioned as a broad-spectrum intermediate for agrochemicals, pharmaceuticals, and dyestuffs , and the 2-chloro-3,4-dimethylpyridine isomer is described as a versatile small molecule scaffold with reported antimicrobial, anti-inflammatory, and potential anticancer activity but without a similarly structured patent portfolio . The breadth of the 4,5-isomer's patent footprint—spanning small-molecule therapeutics, biologic-targeted inhibitors, advanced electronic materials, and crop protection—is unmatched by any other single chlorodimethylpyridine isomer and signals structurally validated synthetic utility across diverse chemical space.

Patent landscape Industrial applications OLED materials

Procurement-Driven Application Scenarios for 2-Chloro-4,5-dimethylpyridine (CAS 343268-69-9)


MCH Receptor Antagonist Lead Optimisation Programmes

For medicinal chemistry teams pursuing MCH receptor 1 (MCHR1) or MCHR2 antagonist programmes in obesity, metabolic disorders, anxiety, or depression indications, 2-chloro-4,5-dimethylpyridine is the only chlorodimethylpyridine isomer with explicit patent-validated precedent as a synthetic intermediate in this therapeutic area [1]. Derived MCH antagonist compounds have demonstrated nM-range potency (MCHR2 IC₅₀ 1 nM, MCHR1 IC₅₀ 5.30–11 nM) in CHO cell-based functional and radioligand binding assays [2][3]. Use of alternative isomers in this context would represent a departure from established structure-activity relationship (SAR) precedent and could introduce unanticipated changes in receptor subtype selectivity or pharmacokinetic profile due to altered pyridine electronic character (ΔpKa = 0.37–0.57 units versus alternatives) .

Synthetic Route Development Requiring Purification by Distillation

When the process chemistry design calls for distillation as the primary purification method, 2-chloro-4,5-dimethylpyridine offers a decisive advantage: its predicted boiling point of 229.0 °C is 21–28 °C higher than the 4,6- and 3,6-dimethyl isomers and 3–13 °C higher than the 3,4- and 3,5-dimethyl isomers . This higher boiling point provides a wider safety margin against product loss during solvent stripping and enables cleaner separation from lower-boiling reaction by-products. The practical consequence is higher isolated yield and purity in distillation-based workups compared to more volatile isomers, which is a direct factor in cost-of-goods calculations for multi-step syntheses.

OLED and Organic Electronic Material Intermediate Synthesis

The citation of 2-chloro-4,5-dimethylpyridine in patents covering organic electroluminescent materials (US2021399237-A1, KR20200030002-A, US2020083459-A1) establishes its utility as a precursor for pyridine-containing electron-transport or host materials in OLED devices . The 4,5-dimethyl substitution pattern provides a distinct combination of steric bulk and electronic properties that can tune the HOMO–LUMO gap and triplet energy of the resulting ligand or emitter material. Its higher boiling point relative to other isomers also facilitates purification of intermediates to the high purity levels (>99%) typically required for electronic-grade materials.

OGA Inhibitor Development for Tauopathy and Neurodegenerative Disease

For research groups targeting O-GlcNAcase (OGA) inhibition in Alzheimer's disease, progressive supranuclear palsy, or other tauopathies, 2-chloro-4,5-dimethylpyridine is a key synthetic building block cited across multiple OGA inhibitor patent families (WO2021110656-A1, WO2019243530-A1, AU2019289971-A1, CA3103758-A1, CN112292381-A) . The compound's uniquely low pKa (1.34) among chlorodimethylpyridine isomers may be advantageous for tuning the basicity of the final inhibitor scaffold to optimise blood-brain barrier penetration and lysosomal trapping behaviour, both of which are critical parameters in CNS drug design .

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